molecular formula C18H21ClN2O2 B11348651 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B11348651
M. Wt: 332.8 g/mol
InChI Key: VVFCXSHIMKVYJX-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a piperidine moiety, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with piperidine to form 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanol.

    Cyclization: The intermediate is then subjected to cyclization with furan-2-carboxylic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide stands out due to its furan ring, which imparts unique chemical properties and potential biological activities. The combination of the furan ring with the piperidine and chlorophenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]furan-2-carboxamide

InChI

InChI=1S/C18H21ClN2O2/c19-15-8-3-2-7-14(15)16(21-10-4-1-5-11-21)13-20-18(22)17-9-6-12-23-17/h2-3,6-9,12,16H,1,4-5,10-11,13H2,(H,20,22)

InChI Key

VVFCXSHIMKVYJX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC=CO2)C3=CC=CC=C3Cl

Origin of Product

United States

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